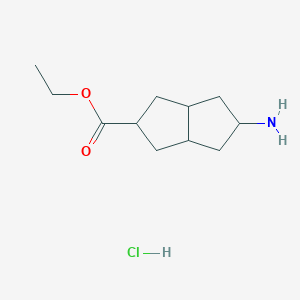
Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride typically involves the reaction of ethyl 5-aminooctahydropentalene-2-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .
Scientific Research Applications
Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride can be compared with similar compounds such as:
Ethyl 5-aminooctahydropentalene-2-carboxylate: The non-hydrochloride form of the compound.
Ethyl 5-aminooctahydropentalene-2-carboxylate sulfate: Another salt form with different properties.
Ethyl 5-aminooctahydropentalene-2-carboxylate nitrate: A nitrate salt with distinct chemical behavior.
Biological Activity
Ethyl 5-aminooctahydropentalene-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H15ClN2O2
- Molecular Weight : 220.69 g/mol
This compound has been studied primarily for its role as a chemokine receptor antagonist. Chemokine receptors are crucial for the migration of immune cells to sites of inflammation and are implicated in various autoimmune diseases. By blocking these receptors, the compound may reduce inflammatory responses and provide therapeutic benefits in conditions like multiple sclerosis and rheumatoid arthritis .
Biological Activity
- Anti-inflammatory Properties :
- Antitumor Activity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of chemokine receptors | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neuroinflammatory pathways |
Case Study 1: Antitumor Activity
A study conducted on various octahydropentalene derivatives demonstrated their ability to inhibit tumor growth in vitro. The compounds were tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated IC50 values ranging from 0.01 to 0.3 μM, highlighting their potent cytotoxic effects .
Case Study 2: Anti-inflammatory Effects
Research involving animal models of autoimmune diseases showed that administration of this compound led to a marked reduction in inflammatory markers. The study suggested that the compound effectively reduced the migration of T-cells to inflamed tissues, providing a potential therapeutic avenue for conditions like rheumatoid arthritis .
Properties
Molecular Formula |
C11H20ClNO2 |
|---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 5-amino-1,2,3,3a,4,5,6,6a-octahydropentalene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-3-7-5-10(12)6-8(7)4-9;/h7-10H,2-6,12H2,1H3;1H |
InChI Key |
SUSAKVZBUPJUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC(CC2C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















